N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-[2-(2-methylpropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11(2)9-17-14(20)8-13-10-22-16(18-13)19-15(21)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJMSAGLKJHGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves the reaction of thiazole derivatives with benzamide. One common method involves the use of a condensation reaction between 2-aminothiazole and benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
a) Alkyl and Alkenyl Substituents
- N-(4-(2,4-Dimethylphenyl)-3-dodecylthiazol-2(3H)-ylidene)-benzamide (5p): Features a dodecyl chain at the 3-position and a 2,4-dimethylphenyl group at the 4-position of the thiazole.
- However, the absence of a carbamoyl group reduces hydrogen-bonding interactions relative to the target compound .
b) Aromatic and Heteroaromatic Substituents
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Contains a 4-methylphenyl group at the thiazole’s 4-position and a phenoxy-substituted benzamide. This compound demonstrated 129.23% efficacy in growth modulation assays (p < 0.05), highlighting the impact of aromatic substituents on biological activity .
- 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide : Exhibits anti-inflammatory and analgesic properties attributed to the electron-withdrawing chloro groups, which enhance electrophilicity and receptor binding compared to the original compound’s carbamoyl-methyl-isobutyl group .
c) Carbamothioyl and Related Groups
- N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides : These derivatives replace the thiazole ring with a benzothiazole and introduce a carbamothioyl (-NHCSS-) linker. The sulfur atom in the carbamothioyl group may improve metal-binding capacity, relevant for catalytic or antimicrobial applications, but reduces metabolic stability compared to the carbamoyl group in the target compound .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic: What are the standard synthetic routes for N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including:
- Thiazole ring formation : Cyclization of α-haloketones with thioureas under acidic/basic conditions (e.g., using ethanol-water mixtures and catalysts like CuI) .
- Amidation : Coupling of intermediates (e.g., carboxylic acids with amines) using reagents like HATU or EDCI to form carboxamide linkages .
- Purification : Column chromatography or preparative TLC (e.g., n-hexane/ethyl acetate gradients) to achieve >95% purity .
Optimization : Yield and purity depend on solvent choice (polar aprotic solvents like DMF), temperature control (reflux at 80–100°C), and stoichiometric ratios (1.1–1.5 eq. of coupling agents) .
Basic: What analytical techniques are critical for structural characterization of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiazole ring and substituent positions (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 395.5 for C₂₁H₂₁N₃O₃S) and fragmentation patterns .
- HPLC : Assesses purity (>98% by reverse-phase C18 columns) and monitors reaction progress .
Advanced: How do structural modifications (e.g., substituents on the benzamide or thiazole) affect bioactivity?
- Hydrophobic substituents (e.g., 2-methylpropyl) enhance membrane permeability, as shown in analogues with IC₅₀ values <10 µM against cancer cell lines .
- Electron-withdrawing groups (e.g., Cl or F on benzamide) improve enzyme inhibition (e.g., COX-2 inhibition by 30–50% at 10 µM) .
- Steric effects : Bulky groups (e.g., 3,4,5-trimethoxybenzoyl) reduce binding affinity to targets like P-glycoprotein, necessitating molecular docking studies for optimization .
Advanced: How can crystallography (e.g., SHELX software) resolve discrepancies in molecular conformation predictions?
- SHELXL refinement : Resolves ambiguities in X-ray diffraction data (e.g., torsional angles of the thiazole-carbamoyl linkage) by comparing observed vs. calculated electron density maps .
- Validation : R-factors <0.05 and goodness-of-fit >1.0 ensure accuracy in bond length/angle measurements, critical for confirming stereochemistry .
Basic: What in vitro assays are used to evaluate this compound’s biological activity?
- Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition with Ki values <1 µM) .
- Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
Advanced: How do in vitro and in vivo pharmacokinetic data for this compound correlate, and what are key limitations?
- In vitro-in vivo disconnect : High metabolic stability in liver microsomes (t₁/₂ >60 min) often contrasts with rapid plasma clearance in rodents (e.g., t₁/₂ = 15–30 min) due to first-pass metabolism .
- Solutions : Prodrug strategies (e.g., esterification of carbamoyl groups) or nanoformulations improve bioavailability .
Basic: What solvent systems and purification methods are optimal for isolating this compound?
- Solubility : DMSO or DCM for reaction steps; methanol/water (7:3) for recrystallization .
- Chromatography : Silica gel columns with ethyl acetate/hexane (3:7) gradients remove unreacted amines or carboxylic acids .
Advanced: What computational tools are used to predict target interactions and SAR?
- Molecular docking (AutoDock Vina) : Predicts binding modes to targets like EGFR (ΔG = −9.2 kcal/mol) .
- QSAR models : Correlate logP values (>3.5) with enhanced blood-brain barrier penetration .
Advanced: How is this compound utilized in PET imaging (e.g., mGlu1 receptor studies)?
- ¹¹C-labeling : Radiosynthesis via methylation of precursor amines (e.g., 40–50% radiochemical yield) enables real-time brain uptake tracking in primates .
- Specificity : Blocking experiments with mGlu1 antagonists (e.g., JNJ16259685) confirm target engagement .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
